molecular formula C8H7N B1614269 1-Isocyano-3-methylbenzene CAS No. 20600-54-8

1-Isocyano-3-methylbenzene

Cat. No.: B1614269
CAS No.: 20600-54-8
M. Wt: 117.15 g/mol
InChI Key: PWGXNGSDQHRHCZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

1-Isocyano-3-methylbenzene, like other isocyanates, is highly reactive. It can undergo various reactions, including polymerization and addition reactions, with compounds containing active hydrogen atoms . The exact mode of action depends on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

It’s known that isocyanates can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its reactivity, it could potentially cause cellular damage or disrupt normal biochemical processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For example, higher temperatures might increase its reactivity, while certain substances might react with it, reducing its availability .

Preparation Methods

1-Isocyano-3-methylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenylamine with phosgene (COCl2) to form 3-methylphenyl isocyanate. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of triphosgene as a safer alternative to phosgene. Industrial production methods often employ these routes due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

1-Isocyano-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isocyanates or other derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Isocyano-3-methylbenzene has several scientific research applications:

Comparison with Similar Compounds

1-Isocyano-3-methylbenzene can be compared with other isocyanate compounds, such as:

Properties

IUPAC Name

1-isocyano-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-7-4-3-5-8(6-7)9-2/h3-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGXNGSDQHRHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341835
Record name 1-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-54-8
Record name 1-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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